

Application Notes and Protocols for the Spectroscopic Analysis of Anagyrine

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Compound of Interest

Compound Name: Anagyrin

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Anagyrine** is a tetracyclic quinolizidine alkaloid found in various plants of the *Lupinus* (lupin) and *Anagyris* genera.[1] It is of significant interest to researchers due to its teratogenic effects in livestock, causing conditions like "crooked calf disease" when ingested by pregnant cows during specific gestational periods.[1] The mechanism of action is thought to involve interaction with muscarinic and nicotinic acetylcholine receptors.[1] Accurate identification and structural elucidation are crucial for toxicological studies, natural product chemistry, and drug development. This document provides detailed protocols and data for the analysis of **anagyrine** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two cornerstone techniques for structural determination of organic molecules.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **anagyrine**. The structural numbering is provided in the accompanying figure.

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*Figure 1: Chemical structure of **Anagyrine** with standard numbering.*

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The configurations of **anagyrine** and related alkaloids have been studied in detail using 1D and 2D NMR techniques.[2]

Table 1: ¹H NMR Spectroscopic Data for **Anagyrine**. (Note: Detailed experimental values can be found in the cited literature.[2] This table presents expected chemical shift ranges for the proton environments in **anagyrine**.)

Proton	Expected Chemical Shift (δ) ppm	Multiplicity
H-2	6.0 - 7.5	d
H-3	5.5 - 6.5	t
H-4	6.0 - 7.5	d
H-5	5.5 - 6.5	d
H-7	2.5 - 3.5	m
H-8, H-12	1.2 - 2.5	m
H-9, H-13	1.2 - 2.5	m
H-10	2.5 - 3.5	m
H-11	2.5 - 3.5	m
H-17	2.0 - 3.0	m

Table 2: ¹³C NMR Spectroscopic Data for **Anagyrine**.

Carbon	Chemical Shift (δ) ppm
C-2	163.0
C-3	117.5
C-4	139.5
C-5	105.7
C-6	148.1
C-7	61.8
C-8	26.0
C-9	28.5
C-10	54.0
C-11	68.3
C-12	34.8
C-13	25.4
C-15	49.3
C-17	36.1

(Data sourced from SpectraBase and is consistent with literature on **anagyrine**-type alkaloids. [\[2\]](#)[\[3\]](#))

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of **anagyrine** is characterized by absorptions corresponding to its α -pyridone ring system and its saturated quinolizidine core.

Table 3: Characteristic IR Absorption Bands for **Anagyrine**. (Note: These are characteristic absorption ranges for the functional groups present in **anagyrine**.)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic/Vinylic C-H Stretch
2950 - 2850	Strong	Aliphatic C-H Stretch
~1650	Strong	Amide C=O Stretch (α -pyridone)
~1560	Medium	C=C Stretch (α -pyridone ring)
1450 - 1350	Medium	C-H Bending
1250 - 1000	Medium-Strong	C-N Stretch

(Assignments are based on standard IR absorption tables for organic functional groups.[4])

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

This protocol outlines the steps for preparing a sample of **anagyrine** and acquiring high-quality 1D and 2D NMR spectra.

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified **anagyrine**. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. c. For quantitative NMR (qNMR), a calibrated internal standard must be added.[5][6] d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer (typically ~4 cm).
2. NMR Data Acquisition: a. The instrument of choice should be a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2] b. Standard ¹H NMR: i. Acquire a standard single-pulse ¹H spectrum. ii. Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise. c. Standard ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-

noise. d. 2D NMR Experiments (for full structural assignment): i. COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is critical for connecting structural fragments. iv. NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.^[7]

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). d. Integrate the signals in the ^1H spectrum to determine proton ratios. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce connectivity.

Protocol for IR Spectroscopic Analysis

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

1. Sample Preparation (KBr Pellet Method): a. Vigorously grind 1-2 mg of purified **anagyrine** with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer a portion of the powder to a pellet-forming die. c. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. d. Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. IR Data Acquisition: a. Record a background spectrum of the empty sample compartment to subtract atmospheric H_2O and CO_2 absorptions. b. Place the sample holder with the KBr pellet into the spectrometer. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The spectrum is usually recorded in the mid-IR range, from 4000 cm^{-1} to 400 cm^{-1} .

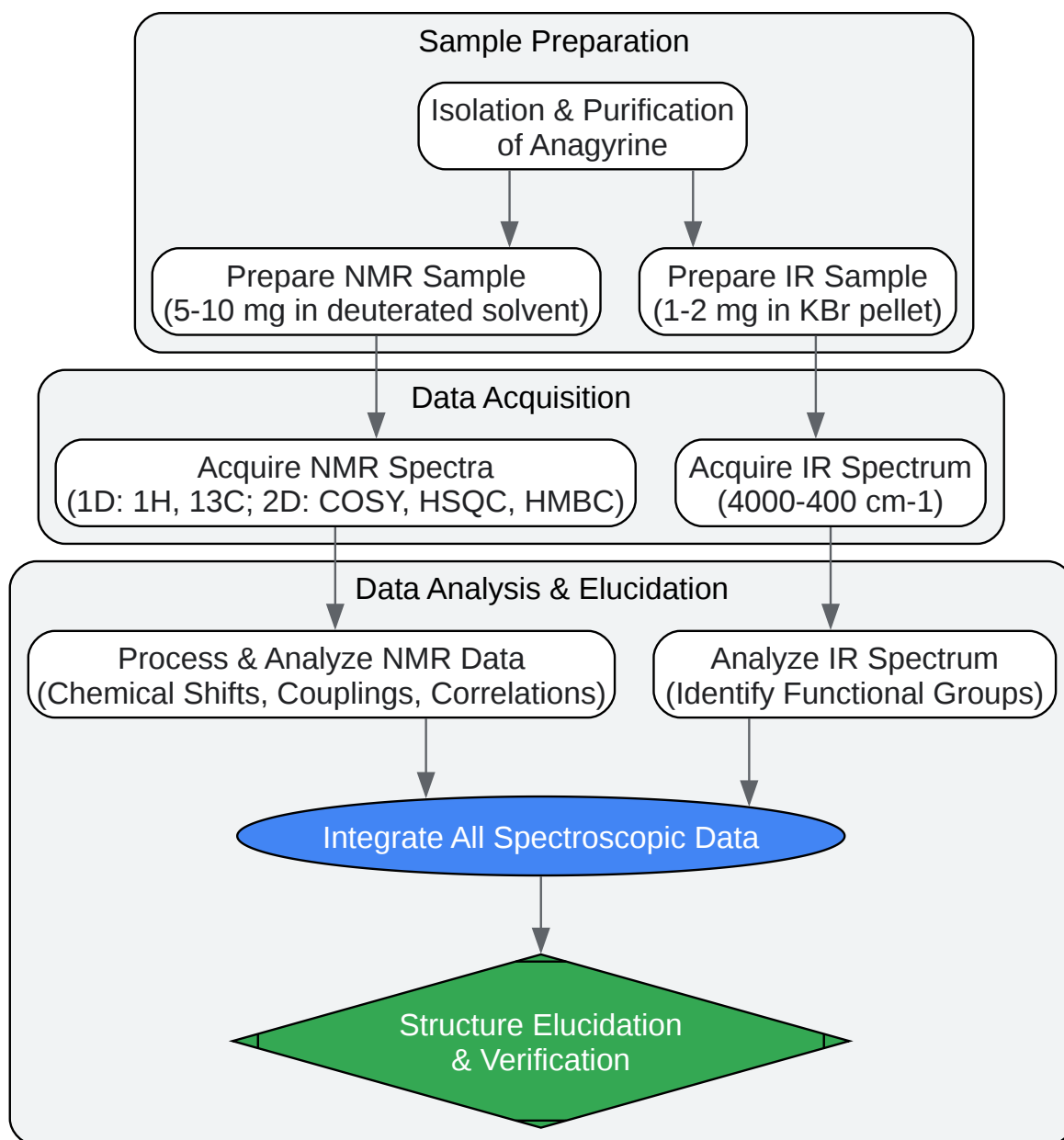
3. Data Processing and Analysis: a. The resulting spectrum should be plotted as % Transmittance versus Wavenumber (cm^{-1}). b. Identify the major absorption bands and compare their wavenumbers to the data in Table 3 and standard correlation charts to confirm

the presence of key functional groups. The region below 1500 cm^{-1} is known as the "fingerprint region" and can be used for definitive identification by comparison with a reference spectrum of **anagyrine**.

Visualization of Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample isolation to the final structural elucidation of **anagyrine**.

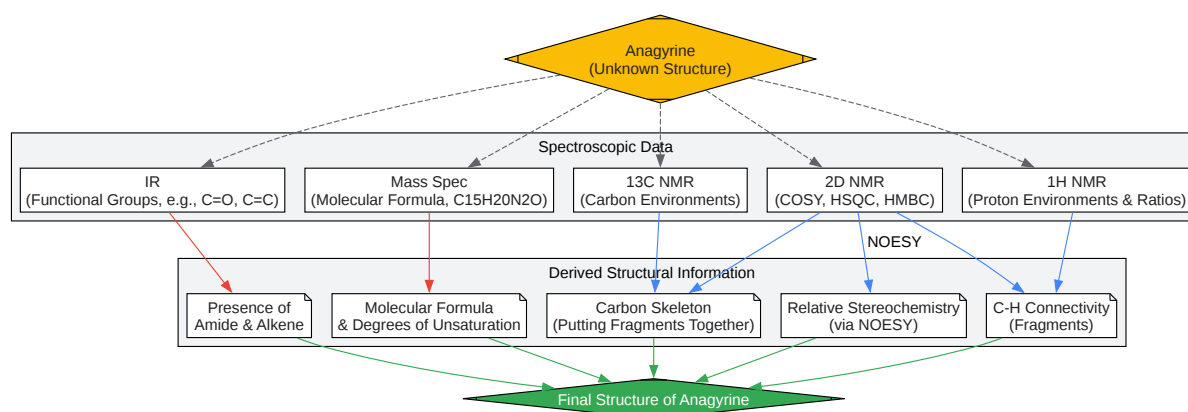


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Caption: Workflow for the spectroscopic analysis of **Anagryne**.

Logical Relationships in Structure Elucidation

This diagram shows how different spectroscopic techniques provide complementary information that is integrated to determine the complete structure of **anagyryne**.



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Caption: Logical integration of spectroscopic data for structure elucidation.

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